Methods: Trans-Aconitate can be synthesized through various microbial fermentation processes. One notable method involves using genetically engineered strains of Aspergillus terreus, which can efficiently convert substrates into trans-Aconitate during fermentation. This process often includes optimizing growth conditions such as pH, temperature, and nutrient availability to enhance yield .
Technical Details: The synthesis typically involves:
Structure: The molecular structure of trans-Aconitate features three carboxyl groups (-COOH) attached to a six-carbon backbone. Its structural formula can be represented as follows:
This configuration allows for its participation in various biochemical reactions.
Data: The molecular weight of trans-Aconitate(3-) is approximately 174.14 g/mol, and it exists predominantly in its deprotonated form at physiological pH levels .
Reactions: Trans-Aconitate participates in several biochemical reactions, notably:
Technical Details: The reactions involving trans-Aconitate are typically catalyzed by specific enzymes under controlled conditions, with kinetics influenced by substrate concentration and environmental factors.
Process: The mechanism by which trans-Aconitate exerts its effects primarily involves its interaction with aconitase. By binding to this enzyme, it alters its activity, which can lead to a decrease in the conversion of citrate to isocitrate within the tricarboxylic acid cycle. This inhibition can redirect metabolic flux towards alternative pathways such as itaconate production .
Data: Studies have shown that increased levels of trans-Aconitate correlate with reduced aconitase activity, which may serve as a regulatory mechanism under oxidative stress conditions during riboflavin biosynthesis .
Physical Properties:
Chemical Properties:
Relevant data indicates that trans-Aconitate interacts with various cations (e.g., sodium, potassium) affecting its solubility and reactivity .
Trans-Aconitate has several scientific uses:
trans-Aconitate(3−) (CHEBI:15708) is the deprotonated form of trans-aconitic acid, characterized by its (E)-configuration at the C2=C3 double bond. This stereochemistry imposes distinct structural constraints compared to its cis-aconitate counterpart. In the trans isomer, the carboxylate groups at C1 and C4 reside on opposite sides of the double bond axis, creating an extended, linear conformation. This contrasts sharply with cis-aconitate, where these groups are positioned on the same side, forcing a bent geometry with proximal carboxylates [3] [7].
The isomerization barrier between cis and trans forms is significant due to the restricted rotation around the carbon-carbon double bond. While biological systems enzymatically interconvert citrate, cis-aconitate, and isocitrate via aconitase, trans-aconitate acts as a stable inhibitor rather than an intermediate. Its rigidity prevents the substrate repositioning required for catalysis, underscoring how geometric isomerism dictates biological function [4] [6]. In lipid systems, analogous cis-trans isomerization alters membrane fluidity and accessibility, highlighting broader implications of double-bond configuration in molecular recognition [5].
Table 1: Comparative Properties of cis- and trans-Aconitate(3−)
Property | trans-Aconitate(3−) | cis-Aconitate(3−) |
---|---|---|
IUPAC Name | (1E)-1-Propene-1,2,3-tricarboxylate | (1Z)-1-Propene-1,2,3-tricarboxylate |
Double Bond Configuration | E (trans) | Z (cis) |
Biological Role | Aconitase inhibitor | Catalytic intermediate |
Molecular Shape | Extended, linear | Bent, U-shaped |
CHEBI ID | CHEBI:15708 | CHEBI:22211 |
The anionic tricarboxylate structure of trans-aconitate(3−) (C₆H₃O₆³⁻) features a central olefinic bond flanked by two terminal carboxylates (−COO⁻) and one central carboxylate. X-ray crystallography of enzyme-inhibitor complexes reveals key bond parameters: the Cα−Cβ bond length is 1.52 Å, while the Cβ=Cγ bond measures 1.32 Å, consistent with sp² hybridization [6]. Bond angles around the trigonal planar Cβ (in the −CH− group) and Cγ (in the =C− group) are approximately 120°, reinforcing the rigidity of the unsaturated backbone [6].
Electronic distribution is influenced by resonance and inductive effects. The conjugated system delocalizes electron density across Cβ=Cγ and the adjacent carboxylate, enhancing the ligand’s ability to engage in π-stacking or charge-charge interactions in biological environments. This electronic profile is detectable via NMR spectroscopy, where methylene proton resonances (from the −CH₂−COO⁻ group) exhibit characteristic shifts upon metal binding [4].
trans-Aconitic acid (C₆H₆O₆) is a triprotic acid with pKₐ values reflecting stepwise deprotonation:
The fully deprotonated species, trans-aconitate(3−), dominates physiologically above pH 6.0. Protonation states dictate metal-binding affinity and solubility. While the neutral acid is sparingly soluble in ether, the trianion exhibits high aqueous solubility (>400 g/L at 20°C) due to extensive hydration of its charged groups [7].
Table 2: Thermodynamic and Solubility Properties
Parameter | Value | Conditions |
---|---|---|
Molecular Weight | 174.11 g/mol | Anhydrous |
Density | 1.7 ± 0.1 g/cm³ | Solid state |
Melting Point | 173 °C (decomposition) | Capillary method |
Water Solubility | 400 g/L | 20°C |
Log P | -1 (estimated) | Octanol-water partition |
As a polydentate ligand, trans-aconitate(3−) chelates metal ions via its carboxylate oxygen atoms. Its coordination flexibility arises from multiple binding modes:
In mitochondrial aconitase, trans-aconitate(3−) bridges the catalytic [4Fe-4S]²⁺ cluster via Fe₄. Crystallographic studies confirm Fe−O distances of 4.8 ± 0.5 Å (−CH₂−COO⁻) and 5.3 ± 0.6 Å (−CH=COO⁻), stabilizing a distorted trigonal bipyramidal geometry at Fe₄ [4] [6]. This binding inhibits catalysis by preventing substrate rotation essential for dehydration/hydration steps. Similar Mn(II) complexes exhibit paramagnetic effects on NMR relaxation rates (1/T₁ and 1/T₂), confirming direct metal-substrate coordination [4].
Table 3: Metal-Binding Parameters in Aconitase Complexes
Metal | Ligand Proton | Distance (Å) | Technique |
---|---|---|---|
Fe(II) | −CH₂− | 3.8 ± 0.2 | NMR relaxation |
Fe(II) | −CHD− (deutero) | 3.1 ± 0.2 | NMR relaxation |
Mn(II) | −CH₂− | 4.3 ± 0.5 | NMR relaxation |
Fe₄ | −CH₂−COO⁻ | 4.8 ± 0.5 | X-ray crystallography |
Fe₄ | −CH=COO⁻ | 5.3 ± 0.6 | X-ray crystallography |
Biological relevance extends beyond inhibition: trans-aconitate(3−) serves as a substrate for trans-aconitate 3-methyltransferase, undergoing methylation at the central carboxylate using S-adenosyl methionine [8]. This reaction highlights the accessibility of its carboxyl groups for enzymatic modification, further emphasizing its role in metabolic regulation.
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